3-(1H-benzimidazol-1-yl)-1-(3-chlorophenyl)-2,5-pyrrolidinedione
Overview
Description
3-(1H-benzimidazol-1-yl)-1-(3-chlorophenyl)-2,5-pyrrolidinedione, also known as CPI-613, is a novel anticancer agent that has garnered significant attention from the scientific community in recent years. This compound is a small molecule that targets the mitochondrial tricarboxylic acid (TCA) cycle, which is an essential metabolic pathway for cancer cells. CPI-613 has shown promising results in preclinical studies, and its unique mechanism of action makes it a potential candidate for combination therapy with other anticancer agents.
Mechanism of Action
3-(1H-benzimidazol-1-yl)-1-(3-chlorophenyl)-2,5-pyrrolidinedione targets the mitochondrial TCA cycle by inhibiting two key enzymes, pyruvate dehydrogenase (PDH) and alpha-ketoglutarate dehydrogenase (α-KGDH). These enzymes are essential for cancer cell metabolism, and their inhibition leads to a decrease in ATP production and an increase in oxidative stress, ultimately leading to cancer cell death.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects on cancer cells. In addition to its effects on the TCA cycle, this compound has been shown to induce mitochondrial fragmentation and increase mitochondrial membrane potential. This compound also affects the expression of several genes involved in cancer cell metabolism and apoptosis.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(1H-benzimidazol-1-yl)-1-(3-chlorophenyl)-2,5-pyrrolidinedione in lab experiments is its unique mechanism of action, which makes it a potential candidate for combination therapy with other anticancer agents. However, one limitation of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several potential future directions for research on 3-(1H-benzimidazol-1-yl)-1-(3-chlorophenyl)-2,5-pyrrolidinedione. One area of interest is the development of more efficient synthesis methods for this compound that yield higher overall yields. Another potential direction is the investigation of the effects of this compound on other metabolic pathways in cancer cells. Additionally, further studies are needed to determine the optimal dosing and administration of this compound in combination with other anticancer agents. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in humans.
Scientific Research Applications
3-(1H-benzimidazol-1-yl)-1-(3-chlorophenyl)-2,5-pyrrolidinedione has been extensively studied in preclinical models of various types of cancer, including pancreatic, lung, and ovarian cancer. In these studies, this compound has been shown to inhibit cancer cell growth, induce apoptosis, and sensitize cancer cells to other anticancer agents. This compound has also been shown to have synergistic effects when combined with other anticancer agents, such as gemcitabine and cisplatin.
properties
IUPAC Name |
3-(benzimidazol-1-yl)-1-(3-chlorophenyl)pyrrolidine-2,5-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O2/c18-11-4-3-5-12(8-11)21-16(22)9-15(17(21)23)20-10-19-13-6-1-2-7-14(13)20/h1-8,10,15H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZRAYUQQZNZYJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC(=CC=C2)Cl)N3C=NC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.